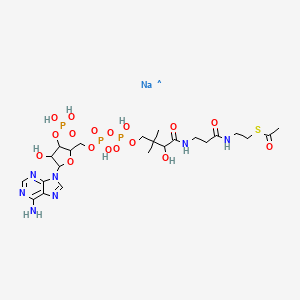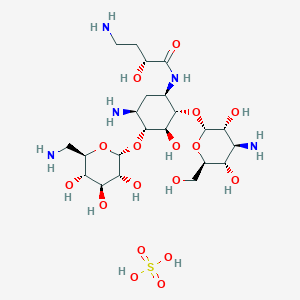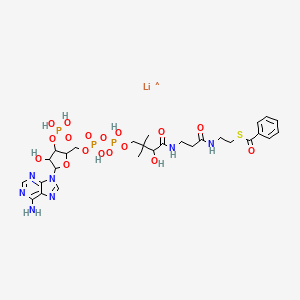
1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various hydrazine derivatives that share structural similarities with the compound . These derivatives are often used as precursors or intermediates in the synthesis of energetic materials, pharmaceuticals, and other chemical entities with potential applications in different fields, including antimicrobial studies .
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves condensation reactions with various reagents. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, other hydrazine derivatives are obtained by condensation reactions with different aldehydes, ketones, or acid chlorides, often in the presence of a base or acid catalyst . These methods could potentially be adapted for the synthesis of "1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of hydrazine derivatives are characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography . These techniques provide information about the functional groups, bond connectivity, and spatial arrangement of atoms within the molecules. The presence of nitro groups and other substituents on the phenyl ring can significantly influence the molecular conformation and the overall stability of the compounds .
Chemical Reactions Analysis
Hydrazine derivatives can participate in a variety of chemical reactions, including further condensation, cyclization, and complexation with metal ions . The reactivity of these compounds is often dictated by the presence of functional groups such as nitro, azo, or azomethine, which can act as electron-withdrawing or electron-donating groups, influencing the electron density and reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For example, the presence of nitro groups can increase the density and energetic performance of the compounds, making them suitable for applications in energetic materials . The polymorphism observed in some hydrazine derivatives can lead to different physical properties, which can be relevant for their practical applications . Additionally, the antimicrobial activity of some hydrazine derivatives has been studied, indicating their potential use in pharmaceutical applications .
Scientific Research Applications
Chemical Reactions and Bond Scission
1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride is involved in various chemical reactions. For instance, it participates in the hydrazinolysis of sulfur compounds, leading to different behaviors depending on the ionization state of the reagent. This process is significant in understanding bond scission, particularly alkyl-oxygen and sulphur-oxygen scissions in sulfur compounds (Buncel & Chuaqui, 1975).
Analytical Chemistry Applications
In analytical chemistry, derivatives of hydrazine, such as 1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride, are used for derivatization and analysis of carboxylic acids in various beverages. This method is known for its simplicity, rapidness, and accuracy, and is a useful tool for routine analysis in food and beverage industries (Miwa & Yamamoto, 1996).
Synthesis of Pharmaceuticals and Anticancer Agents
This compound plays a critical role in synthesizing various pharmaceuticals. For example, it is used in the synthesis of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119), a cytotoxic prodrug with potential anticancer applications. KS119 releases a cytotoxin in hypoxic environments, typically found in solid tumors, showing differences in biological activities due to its stable conformations (Penketh et al., 2011).
Synthesis of Other Chemical Compounds
1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride is also essential in synthesizing various chemical compounds. For example, its use in the synthesis of 2-(2-methoxyethyl)- and 2-(2-thiomethoxyethyl)-aniline and related compounds highlights its versatility in creating diverse chemical structures (Siemeling et al., 1995).
Reactions with Other Chemical Entities
This compound participates in reactions with other entities, leading to the formation of novel compounds. For instance, its reaction with hydrazine or its monosubstituted derivatives leads to the formation of pyrazoles and hydrazones, which are intermediates in various synthetic processes (Zelenin et al., 2002).
Mechanism of Action
properties
IUPAC Name |
(2-methyl-3-nitrophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5-6(9-8)3-2-4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXAVZNTUBSHEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586211 |
Source


|
| Record name | (2-Methyl-3-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride | |
CAS RN |
412925-91-8 |
Source


|
| Record name | (2-Methyl-3-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1284301.png)




